2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylicacid
CAS No.:
Cat. No.: VC17659935
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19NO4 |
|---|---|
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | 1-methyl-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H19NO4/c1-15(13(17)18)9-5-8-12(15)16-14(19)20-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,16,19)(H,17,18) |
| Standard InChI Key | KAMXKPXWGMACMA-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCC1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Introduction
Structural Characterization
Molecular Architecture
2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylic acid (molecular formula: C₁₅H₁₉NO₄, molecular weight: 277.31 g/mol) features a cyclopentane ring substituted at the 1-position with a methyl group and a carboxylic acid, and at the 2-position with a Cbz-protected amino group . The Cbz group (-NH-C(=O)-O-CH₂-C₆H₅) is a staple in peptide synthesis due to its stability under basic conditions and selective deprotection via hydrogenolysis.
Table 1: Key Structural Descriptors
The cyclopentane ring introduces conformational constraints, potentially influencing binding interactions in biological systems. The methyl group at C1 enhances steric bulk, which may impact solubility and crystallinity.
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis protocols are documented for this compound, analogous routes for Cbz-protected cyclopentane derivatives suggest a multi-step approach:
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Cyclopentane Ring Formation: Cyclization of γ-keto esters or Dieckmann condensation could yield the substituted cyclopentane core .
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Amino Group Protection: Reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) introduces the Cbz group.
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Carboxylic Acid Functionalization: Oxidation or hydrolysis of precursor esters generates the free acid .
Table 2: Predicted Adduct Properties
| Adduct | m/z | Collision Cross Section (Ų) |
|---|---|---|
| [M+H]+ | 278.13868 | 165.9 |
| [M+Na]+ | 300.12062 | 173.4 |
| [M-H]- | 276.12412 | 167.2 |
The absence of literature on this specific compound underscores the need for methodological innovation, potentially leveraging techniques from diaminoindole synthesis (e.g., acyl azide rearrangements) .
Physicochemical Properties
Stability and Solubility
The Cbz group confers moderate stability in acidic and neutral conditions, with susceptibility to hydrogenolysis. The carboxylic acid moiety enhances aqueous solubility at physiological pH, while the methyl group and aromatic benzyl ring contribute to lipophilicity.
Spectroscopic Characterization
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¹H NMR: Expected signals include δ 7.2–7.4 ppm (benzyl aromatic protons), δ 4.1–4.3 ppm (OCH₂Ph), and δ 1.2–1.5 ppm (methyl group).
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HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) would likely resolve the compound with a retention time of 8–10 minutes.
Applications in Organic and Medicinal Chemistry
Peptide Synthesis
The Cbz group serves as a temporary protective moiety for amines, enabling sequential peptide coupling. Its orthogonal stability relative to tert-butoxycarbonyl (Boc) groups allows for selective deprotection in multi-step syntheses.
Drug Discovery
Cyclopentane scaffolds are prized in medicinal chemistry for mimicking peptide conformations. For example, cyclopentane-derived protease inhibitors exploit ring rigidity to enhance binding affinity . The methyl substituent in this compound could optimize pharmacokinetic properties by modulating logP values.
Future Research Directions
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Synthetic Optimization: Development of one-pot methodologies to streamline cyclopentane functionalization.
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Biological Screening: Evaluation of antimicrobial or enzyme-inhibitory activity given structural parallels to bioactive cyclopentane derivatives .
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Computational Modeling: Molecular dynamics simulations to predict conformational preferences and target engagement.
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